molecular formula C8H10N6O2 B13383436 N-[2-amino-6-(methylamino)-4-oxo-1H-pyrimidin-5-yl]-N-(cyanomethyl)formamide

N-[2-amino-6-(methylamino)-4-oxo-1H-pyrimidin-5-yl]-N-(cyanomethyl)formamide

Cat. No.: B13383436
M. Wt: 222.20 g/mol
InChI Key: LPUSRIBHPRQBIH-UHFFFAOYSA-N
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Description

2-amino-4-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl(cyanomethyl)formamide is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl(cyanomethyl)formamide typically involves the cyanoacetylation of amines. This process includes the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl(cyanomethyl)formamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-amino-4-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl(cyanomethyl)formamide has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl(cyanomethyl)formamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For instance, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl(cyanomethyl)formamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its cyano and formamide groups make it a versatile compound for various synthetic applications.

Properties

Molecular Formula

C8H10N6O2

Molecular Weight

222.20 g/mol

IUPAC Name

N-[2-amino-4-(methylamino)-6-oxo-1H-pyrimidin-5-yl]-N-(cyanomethyl)formamide

InChI

InChI=1S/C8H10N6O2/c1-11-6-5(14(4-15)3-2-9)7(16)13-8(10)12-6/h4H,3H2,1H3,(H4,10,11,12,13,16)

InChI Key

LPUSRIBHPRQBIH-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)NC(=N1)N)N(CC#N)C=O

Origin of Product

United States

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